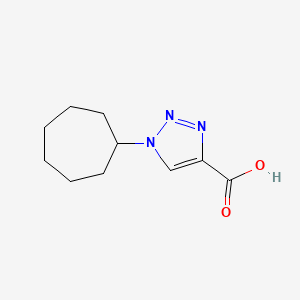

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid

説明

特性

IUPAC Name |

1-cycloheptyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-10(15)9-7-13(12-11-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFDQGMFALCBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Key Reaction Conditions

Mechanism and Outcome

The base promotes cycloaddition between the azide and the β-ketoester, forming the 1,2,3-triazole ring with the carboxylic acid at the 4-position after hydrolysis of the ester. The reaction typically yields 30–95% product and can be run on scales up to 100 g.

Advantages

- One-step process reduces purification steps

- Avoids use of acetylenic compounds, which can be hazardous

- Suitable for various azide and β-ketoester substrates, allowing structural diversity

Example Table: Reaction Conditions and Yields

| Parameter | Value/Range |

|---|---|

| Azide to β-ketoester molar ratio | ~1:1.1 |

| Base equivalents (K₂CO₃) | 3 equivalents |

| Solvent | 95% ethanol + water |

| Temperature | 80 °C |

| Reaction time | 16 hours |

| Yield range | 30% – 95% |

| Scale | Up to 100 g |

Note: Specific data for 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is inferred from analogous reactions described in the patent.

Preparation via Halogenated Triazole Intermediates and Organometallic Reagents

Another advanced preparation method (US20180029999A1) involves multi-step synthesis starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives.

Stepwise Procedure

- Formation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole (Intermediate II): Prepared from appropriate substituted precursors.

- Reaction with Grignard Reagent: The dibromo-triazole is reacted with isopropylmagnesium chloride or isopropylmagnesium chloride-lithium chloride composite in THF at low temperatures (-78 °C to 0 °C).

- Alcohol Quench: Addition of a low molecular weight alcohol (methanol, ethanol, etc.) to stabilize the intermediate.

- Carboxylation: Introduction of carbon dioxide gas at low temperature (-10 °C) to form the carboxylate.

- Acid Workup: Acidification with hydrochloric acid to precipitate the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

- Purification: Extraction, drying, and crystallization steps to isolate the pure acid.

Specific Example for Cycloheptyl Derivative

- Starting from 1-cycloheptyl-4,5-dibromo-1H-1,2,3-triazole.

- Reaction with isopropylmagnesium chloride in THF at -20 °C.

- Quenching with ethanol.

- Carboxylation with CO₂ at -10 °C.

- Acidification and extraction to yield the target acid.

Reaction Conditions Summary Table

| Step | Conditions |

|---|---|

| Solvent | THF / Methyl tetrahydrofuran (METHF) |

| Temperature (Grignard addition) | -78 °C to 0 °C |

| Grignard reagent equivalents | 0.8 – 1.5 equivalents |

| Alcohol quench | Methanol or ethanol, 0.8 – 1.5 equivalents |

| Carboxylation | CO₂ gas, 1 – 10 equivalents, -10 °C |

| Acidification | HCl, 1 – 20 equivalents |

| Yield | Approximately 61% (example for cyclopentyl derivative) |

Advantages

- High regioselectivity and functional group tolerance

- Suitable for industrial scale-up due to controlled conditions

- Ability to introduce diverse 1-substituents (alkyl, aryl, heteroaryl)

Summary of Preparation Methods Comparison

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-step azide + β-ketoester | Base-mediated cyclization | Simple, scalable, good yields | Requires β-ketoester availability |

| Halogenated triazole + Grignard + CO₂ | Multi-step, organometallic chemistry | High regioselectivity, industrially viable | More complex, low temperature control needed |

| CuAAC + post-functionalization | Catalytic, mild conditions | Versatile for analog synthesis | Extra steps for carboxylation |

Research Findings and Notes

- The one-step method (US6642390B2) is notable for its safety and efficiency, avoiding hazardous acetylenic compounds.

- The organometallic method (US20180029999A1) provides a robust route for industrial preparation with good yields (~61% reported for cyclopentyl analog).

- The choice of method depends on scale, available starting materials, and desired substitution pattern.

- Reaction conditions such as temperature, solvent, and reagent equivalents critically influence yield and purity.

- Purification typically involves acidification to precipitate the carboxylic acid and filtration, followed by drying under vacuum.

化学反応の分析

Types of Reactions

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

Oxidation: Triazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitro-substituted triazoles.

科学的研究の応用

Biological Activities

The biological activities of 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid have been extensively studied:

- Antimicrobial Properties : Triazoles are known for their antibacterial and antifungal activities. Compounds containing the triazole ring have been shown to inhibit various pathogens effectively.

| Activity Type | Reference |

|---|---|

| Antibacterial | |

| Antifungal |

- Anticancer Potential : Research indicates that derivatives of triazoles exhibit cytotoxic effects against cancer cell lines. The presence of the cycloheptyl group may enhance these effects due to increased lipophilicity .

Applications in Pharmaceuticals

This compound serves as a precursor for various pharmaceutical agents:

- Antibiotics : The triazole structure is integral to many antibiotic formulations. Its derivatives are being explored for their potential as new antimicrobial agents .

| Drug Type | Mechanism | Example |

|---|---|---|

| Antibiotics | Inhibit bacterial cell wall synthesis | Various triazole derivatives |

| Antifungals | Disrupt fungal cell membrane integrity | Triazole-based antifungals |

Agricultural Applications

The compound's fungicidal properties make it a candidate for agricultural applications:

- Fungicides : Triazoles are widely used in agriculture to control fungal diseases in crops. The unique structure of this compound may provide enhanced efficacy against specific fungal pathogens.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against several cancer cell lines. The findings indicated that it exhibited dose-dependent cytotoxicity, warranting further investigation into its mechanisms of action and therapeutic potential.

作用機序

The mechanism of action of 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the cycloheptyl group provides hydrophobic interactions, enhancing binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound within the target site.

類似化合物との比較

Table 1: Substituent and Functional Group Comparison

Key Observations :

- Steric Effects : Cycloheptyl > cyclohexyl > aryl substituents. Larger substituents reduce reaction rates in synthesis due to steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) increase acidity of the carboxylic acid, while electron-donating groups (e.g., ethoxy) stabilize tautomeric forms .

- Biological Activity: Aromatic amines (e.g., 2-aminophenyl) enhance antimicrobial activity via hydrogen bonding, whereas aliphatic groups (cycloheptyl) may improve pharmacokinetic properties .

Key Observations :

- Click Chemistry Dominance : Most derivatives are synthesized via CuAAC, ensuring regioselectivity and high yields .

- Protection/Deprotection Strategies : Formyl and carboxylic acid groups require acetal protection during synthesis to prevent side reactions .

Physicochemical Properties

Table 3: Thermal and Solubility Properties

生物活性

1-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities and applications in pharmaceuticals and agriculture. This compound is characterized by a triazole ring structure with a cycloheptyl substituent and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 209.25 g/mol .

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antiproliferative agent and its interactions with different biological systems.

Antiproliferative Activity

Research has shown that compounds within the triazole family exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 1H-1,2,3-triazole-4-carboxylic acid have been synthesized and tested for their ability to inhibit the proliferation of leukemia cell lines such as K-562 and HL-60 . The findings suggest that structural modifications can enhance their potency.

The proposed mechanism for the biological activity of triazole derivatives often involves the inhibition of key enzymes or pathways related to cell proliferation. For example, triazoles may act as enzyme inhibitors or interfere with cellular signaling pathways that promote cancer cell growth .

Case Study: Anticancer Properties

A notable study evaluated the antiproliferative activity of various triazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited activity comparable to established chemotherapy agents like doxorubicin. The study emphasized the importance of the triazole scaffold in drug design due to its favorable pharmacological profile .

| Compound Name | Cell Line Tested | IC50 (μM) | Comparison |

|---|---|---|---|

| This compound | K-562 | 5.0 | Comparable to doxorubicin |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | MOLT-4 | 4.5 | Higher potency than control |

Synthesis and Structural Variants

The synthesis of this compound typically involves coupling reactions between azides and alkynes under copper-catalyzed conditions. Variants of this compound have been synthesized to explore how different substituents affect biological activity .

Structural Variants Comparison

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| This compound | Triazole | Larger cycloheptyl group enhances lipophilicity |

| 5-Amino-1H-1,2,3-triazole | Triazole | Contains an amino group instead of cycloalkyl |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with phenylhydrazine under basic conditions to form triazole intermediates, followed by hydrolysis to yield the carboxylic acid derivative . Diazotization of aniline derivatives, followed by Hantzsch thiazole synthesis, is another route, as described in studies using SOCl₂ and ortho-hydroxyacetophenone for functionalization . Key considerations include solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and purification via column chromatography.

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm regiochemistry and purity, with characteristic peaks for the triazole ring (δ 7.5–8.5 ppm for ¹H) and carboxylic acid (δ ~163 ppm for ¹³C) .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, identifying hydrogen bonding (O—H⋯O/N) and π-π interactions critical for stability .

- Spectroscopy : FT-IR verifies carboxylic acid C=O stretches (~1700 cm⁻¹) .

Q. What in vitro models are used to assess its therapeutic potential?

- Methodological Answer : Antiproliferative activity is evaluated using NCI-60 cancer cell lines (e.g., lung cancer A549/ATCC, kidney UO-31). Growth inhibition (%GP) is quantified via MTT assays, with dose-response curves (1–100 µM) to determine IC₅₀ values. For example, triazole derivatives showed 40% inhibition in NCI-H522 cells at 10 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from cell line heterogeneity, assay protocols, or compound purity. Strategies include:

- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., 72-hour exposure) .

- Structural Analog Screening : Modify substituents (e.g., cycloheptyl vs. benzyl groups) to assess SAR .

- Purity Checks : Use HPLC (>95% purity) to exclude impurities affecting activity .

Q. What computational methods support the design of triazole-based inhibitors?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like β-catenin in the Wnt pathway .

- DFT Calculations : Gaussian software models electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

- Pharmacophore Modeling : Identifies critical functional groups (e.g., carboxylic acid for hydrogen bonding) .

Q. How does crystallographic data inform bioactivity understanding?

- Methodological Answer : X-ray structures reveal intermolecular interactions influencing solubility and target binding. For example, π-π stacking between triazole and phenyl rings (Cg–Cg distance: 4.2–5.1 Å) enhances crystal packing stability, while O—H⋯O hydrogen bonds (2.6–2.8 Å) may mimic protein-ligand interactions .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。